molecular formula C13H18N2 B3025777 2,N,N-Trimethyltryptamine CAS No. 1080-95-1

2,N,N-Trimethyltryptamine

Cat. No.: B3025777
CAS No.: 1080-95-1
M. Wt: 202.30 g/mol
InChI Key: NDGCOWDSLVNLGE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally analogous to endogenous neurotransmitters and classic serotonergic psychedelics, such as N,N-Dimethyltryptamine (DMT), sharing the core feature of a substituted indole ring system . The addition of a methyl group at the 2-position of the indole ring presents a key structural modification for investigating structure-activity relationships. Researchers can utilize this compound to probe the binding affinity and functional activity at various serotonin receptors , particularly the 5-HT 2A receptor, which is critically implicated in the effects of psychedelic tryptamines . Its primary research value lies in the exploration of how specific molecular substitutions influence pharmacological profile, receptor selectivity, and metabolic stability. Studies on such analogs contribute to the broader understanding of neuropharmacology and the development of novel psychoactive substances for scientific inquiry. This product is strictly labeled For Research Use Only and is intended solely for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-11(8-9-15(2)3)12-6-4-5-7-13(12)14-10/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGCOWDSLVNLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016967
Record name 2,N,N-Trimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-95-1
Record name 2-Methyl-N,N-dimethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,N,N-Trimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,N,N-Trimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,N,N-TRIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P15UO6J3FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methyl-1H-indole.

    Alkylation: The indole derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.

    Dimethylation: The final step involves the dimethylation of the ethanamine group to yield N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring or ethanamine side chain.

Scientific Research Applications

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Indole Substituents Amine Substituents Notable Features
Target Compound C₁₃H₁₈N₂ 202.30 2-methyl N,N-dimethyl Simplest analog; potential 5-HT activity
N,N-Dimethyl-2-(4-methyl-1H-indol-3-yl)ethanamine C₁₃H₁₈N₂ 202.30 4-methyl N,N-dimethyl Positional isomer; altered receptor binding
N,N-Diethyl-2-methyl-1H-indole-3-ethanamine C₁₅H₂₂N₂ 230.35 2-methyl N,N-diethyl Increased lipophilicity; slower metabolism
Almotriptan C₁₆H₂₁N₃O₂S 335.43 5-(pyrrolidinylsulfonyl) N,N-dimethyl Approved migraine drug; enhanced 5-HT1B/1D affinity
Rizatriptan C₁₅H₁₉N₅ 269.35 5-(triazolylmethyl) N,N-dimethyl Rapid-acting triptan; triazole substituent
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine C₁₂H₁₆N₂ 188.27 2,5-dimethyl Primary amine Reduced receptor affinity due to lack of N-alkylation
Klur-14 (hydrochloride) C₁₅H₂₂N₂·HCl 266.81 3-ethyl, 5-methyl N,N-dimethyl Hydrochloride salt improves solubility
N-(2-Furylmethyl) analog (hydrochloride) C₁₆H₁₉ClN₂O 290.79 2-methyl N-(furylmethyl) Bulky substituent; altered pharmacokinetics

Pharmacological and Functional Insights

Positional Isomerism (2-methyl vs. 4-methyl Indole)

The target compound’s 2-methylindole substituent contrasts with the 4-methyl analog (C₁₃H₁₈N₂). Positional differences influence steric interactions with serotonin receptors. For instance, 2-methyl substitution may enhance π-π stacking in hydrophobic receptor pockets, whereas 4-methyl could alter hydrogen bonding .

Amine Substitution Effects
  • N,N-Diethyl vs.
  • Primary Amine (Unsubstituted) : Compounds like 2-(2,5-dimethylindol-3-yl)ethanamine (C₁₂H₁₆N₂) lack N-alkylation, reducing basicity and receptor affinity compared to dimethylated analogs .
Functional Group Modifications
  • Triptan Derivatives (Almotriptan, Rizatriptan) : These clinically used drugs feature sulfonamide (Almotriptan) or triazole (Rizatriptan) groups at the indole’s 5-position. These substituents enhance 5-HT1B/1D selectivity and prolong therapeutic effects . The target compound’s lack of such groups suggests weaker receptor specificity.
  • Hydrochloride Salts : Klur-14 (C₁₅H₂₂N₂·HCl) demonstrates how salt formation (e.g., hydrochloride) improves aqueous solubility, a critical factor for oral bioavailability .
Steric and Electronic Effects
  • 3-Ethyl and 5-Methyl Substituents (Klur-14) : These groups may modulate receptor interactions by introducing hydrophobicity or steric hindrance .

Biological Activity

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylated ethanamine moiety attached to a 2-methyl-1H-indole ring. Its molecular formula is C12H16N2C_{12}H_{16}N_2, and it has a molecular weight of approximately 188.27 g/mol. The structural characteristics contribute to its interaction with various biological targets.

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine exerts its biological effects primarily through interactions with specific receptors and enzymes:

  • Receptor Binding : The indole structure allows for binding to various receptors, including serotonin receptors, which play a crucial role in mood regulation and neurobiology.
  • Signal Transduction : The compound modulates cellular signaling pathways, influencing gene expression and metabolic processes.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Properties

Recent research has highlighted the anticancer potential of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine:

  • Cell Line Studies : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of approximately 14.8 μM against HepG2 cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference
MCF-714.8
HepG218.7
A549 (lung)Not specified

Antimicrobial Activity

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation . The mechanism appears to involve interference with bacterial signaling pathways, potentially affecting persister cell formation associated with antibiotic resistance .

Study on Anticancer Activity

In a detailed study published in MDPI, researchers synthesized several indole derivatives, including N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine. They evaluated these compounds against multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and HepG2 cells while showing lower toxicity towards normal HEK293 cells .

Antimicrobial Efficacy

Another study investigated the compound's ability to combat biofilm-forming bacteria. It was found that N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine could disrupt biofilm integrity in E. coli cultures, thus enhancing the efficacy of conventional antibiotics against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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